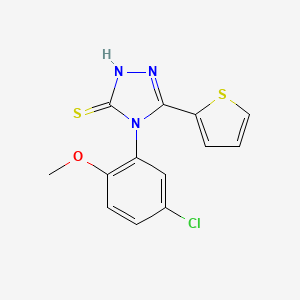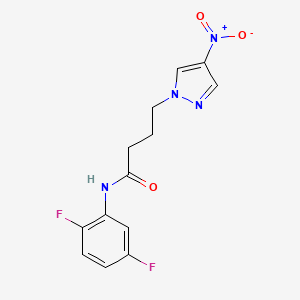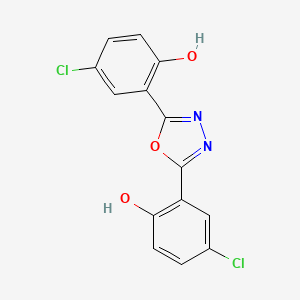![molecular formula C25H24N2O2S B3500633 2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B3500633.png)
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
Overview
Description
2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzazepine ring system, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of the Sulfanyl Group: This step involves the reaction of the benzazepine intermediate with a thiol reagent under suitable conditions, such as the presence of a base.
Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with an acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(5,6-dihydrobenzob
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzazepine ring system could allow it to bind to specific sites, while the sulfanyl and acetamide groups could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzazepine Derivatives: Compounds with similar benzazepine ring systems.
Sulfanyl Compounds: Molecules containing sulfanyl groups.
Acetamide Derivatives: Compounds with acetamide moieties.
Uniqueness
What sets 2-[2-(5,6-dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide apart is the combination of these three functional groups in a single molecule. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-10-14-21(15-11-18)26-24(28)16-30-17-25(29)27-22-8-4-2-6-19(22)12-13-20-7-3-5-9-23(20)27/h2-11,14-15H,12-13,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKLFLVKOIQFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[3-[(2-ethyl-6-methylphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate](/img/structure/B3500550.png)
![methyl 4-chloro-3-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3500551.png)

![3-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B3500594.png)

![tert-butyl 4-(1-(3-ethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B3500596.png)
![N-cycloheptyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3500605.png)
![4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B3500616.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3500622.png)

![1,3-dimethyl-7-[(3-phenyl-5-isoxazolyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3500627.png)
![N-{2-[4-(2-chlorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3500635.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500651.png)

